molecular formula C15H13N7O3S B2798723 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 905765-83-5

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No. B2798723
CAS RN: 905765-83-5
M. Wt: 371.38
InChI Key: PTHKEIIMKUKDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was prepared and converted to the corresponding Mannich and Schiff bases to assess their antimicrobial activity . Another related compound, 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, and its dimethyl sulfoxide solvate have been synthesized .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been found to have significant anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Antimicrobial Potential

Some derivatives of this compound have shown good antimicrobial potential . This suggests that the compound could be further studied and potentially developed into an effective antimicrobial agent .

Antiviral Activity

Compounds containing five-membered heteroaryl amines, which are similar to this compound, showed relatively higher antiviral activity against Newcastle disease virus . This indicates that this compound could be further modified to enhance its antiviral properties .

Synthesis of N-(Pyridin-2-yl)imidates

This compound can be used in the synthesis of N-(pyridin-2-yl)imidates . A facile, green, synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates is reported .

Synthesis of Heterocyclic Compounds

Imidates, which can be synthesized from this compound, serve as powerful molecules of electrophiles and nucleophiles in reactions . They have several applications not only in structure functionalization, e.g., the synthesis of esters, amides, and amidines, but also in the synthesis of heterocyclic molecules .

Fungicidal Activity

While there is no direct evidence of fungicidal activity for this specific compound, related pyrimidinamine compounds have been studied for their fungicidal activity . This suggests that this compound could potentially be modified or used as a starting point for the development of fungicidal agents .

properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O3S/c16-21-14(12-3-1-2-8-17-12)19-20-15(21)26-9-13(23)18-10-4-6-11(7-5-10)22(24)25/h1-8H,9,16H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHKEIIMKUKDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.